molecular formula C7H12O4 B13831432 1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone

1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone

Katalognummer: B13831432
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: ZWUISMMMUMDJNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone is a chemical compound with the molecular formula C7H12O4 It is characterized by the presence of a dioxane ring, which is a six-membered ring containing two oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxymethyl-substituted dioxane with ethanone under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone involves its interaction with specific molecular targets. The hydroxymethyl and ethanone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The dioxane ring structure may also play a role in the compound’s stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[2-Methoxy-4-(3-methoxy-5-methylphenoxy)-6-methylphenyl]ethanone
  • 1-[4-(3-(Hydroxymethyl)-5-methoxyphenoxy)-2-methoxy-6-methylphenyl]ethanone

Uniqueness

1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone is unique due to its specific dioxane ring structure and the presence of both hydroxymethyl and ethanone functional groups.

Eigenschaften

Molekularformel

C7H12O4

Molekulargewicht

160.17 g/mol

IUPAC-Name

1-[6-(hydroxymethyl)-1,4-dioxan-2-yl]ethanone

InChI

InChI=1S/C7H12O4/c1-5(9)7-4-10-3-6(2-8)11-7/h6-8H,2-4H2,1H3

InChI-Schlüssel

ZWUISMMMUMDJNC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1COCC(O1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.